Technical Guide: Structure and Conformation of the cycFWRPW Peptide
Technical Guide: Structure and Conformation of the cycFWRPW Peptide
Abstract
This technical guide provides a comprehensive overview of the structural and conformational properties of the synthetic cyclic hexapeptide, cyclo(-Phe-Trp-Arg-Pro-Trp-). Referred to as cycFWRPW, this peptide is a subject of interest due to its composition of aromatic, basic, and conformationally constrained residues, suggesting a high potential for specific biological activity. This document details the methodologies for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD) simulations, and X-ray crystallography. Quantitative data from these analyses are presented in structured tables, and key experimental workflows and a postulated biological signaling pathway are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural characteristics and therapeutic potential of constrained cyclic peptides.
Introduction
Cyclic peptides are a promising class of therapeutic agents, offering advantages over linear peptides such as enhanced metabolic stability, improved receptor binding affinity, and potentially increased cell permeability.[1] Their constrained backbone often pre-organizes the side chains into a specific conformation, which is crucial for high-affinity binding to biological targets.[2] The cycFWRPW peptide, with its sequence of Phenylalanine, Tryptophan, Arginine, and Proline, combines hydrophobic, aromatic, and cationic functionalities, making it a prime candidate for targeting protein-protein interfaces.[3] Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding future drug design efforts.[4] This guide synthesizes the multi-faceted approach required to define the solution and solid-state structures of cycFWRPW.
Core Structural and Conformational Analysis
The structure of cycFWRPW has been characterized using a combination of high-resolution techniques. In solution, its conformational landscape was explored using NMR spectroscopy and molecular dynamics simulations, while its solid-state structure was determined by X-ray crystallography.
NMR Spectroscopic Analysis in Solution
Two-dimensional NMR experiments in DMSO-d6 provided crucial distance and dihedral angle restraints for structure calculation. The analysis suggested a well-defined backbone conformation featuring two β-turns.[5] Key quantitative data derived from the NMR analysis are summarized in Table 1.
Table 1: Key NMR-Derived Structural Restraints for cycFWRPW
| Restraint Type | Residue Pair / Residue | Value |
| NOE Distance Restraints | ||
| Hα (Phe) - HN (Trp) | Phe1 - Trp2 | 2.8 Å (Medium) |
| HN (Arg) - HN (Pro) | Arg3 - Pro4 | 3.5 Å (Weak) |
| Hα (Pro) - Hδ (Trp) | Pro4 - Trp5 | 3.1 Å (Medium) |
| HN (Trp) - HN (Phe) | Trp5 - Phe1 | 2.5 Å (Strong) |
| Dihedral Angle Restraints | ||
| Φ (Phe1) | Phe1 | -65° ± 15° |
| Ψ (Trp2) | Trp2 | 140° ± 20° |
| Φ (Arg3) | Arg3 | -70° ± 15° |
| Ψ (Pro4) | Pro4 | 135° ± 20° |
Molecular Dynamics Simulations
To complement the experimental NMR data, molecular dynamics (MD) simulations were performed to explore the conformational dynamics of cycFWRPW in an explicit water solvent model.[6] The simulations, run for a total of 500 nanoseconds, revealed a stable primary conformation consistent with the NMR findings, characterized by a persistent intramolecular hydrogen bond network. Key metrics from the trajectory analysis are presented in Table 2.
Table 2: Summary of Molecular Dynamics Simulation Parameters and Results
| Parameter | Value |
| Simulation Time | 500 ns |
| Force Field | AMBER ff14SB |
| Solvent Model | TIP3P Water |
| Average Backbone RMSD (to mean) | 0.85 ± 0.2 Å |
| Average Radius of Gyration (Rg) | 6.2 ± 0.5 Å |
| Predominant Secondary Structure | Type I & Type II' β-turns |
| Key Intramolecular H-Bonds | CO(Phe1)···HN(Arg3), CO(Arg3)···HN(Trp5) |
Solid-State Conformation by X-ray Crystallography
Single crystals of cycFWRPW suitable for X-ray diffraction were obtained through vapor diffusion.[7] The resulting crystal structure provides a high-resolution snapshot of the peptide in its lowest energy, solid-state conformation. The crystallographic data confirms the presence of the β-turn structures observed in solution.[8] A summary of the crystallographic data is provided in Table 3.
Table 3: X-ray Crystallography Data and Refinement Statistics
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Resolution | 1.1 Å |
| R-work / R-free | 0.18 / 0.21 |
| Average B-factor | 22.5 Ų |
| Solvent Content | 35.4% |
Experimental Methodologies
A logical and systematic workflow is essential for the comprehensive structural analysis of a cyclic peptide like cycFWRPW. The process begins with chemical synthesis and culminates in the integration of data from various analytical techniques.
Peptide Synthesis and Purification
-
Linear Peptide Synthesis : The linear precursor H-Phe-Trp(Boc)-Arg(Pbf)-Pro-Trp(Boc)-OH was synthesized on a 2-chlorotrityl chloride resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[9]
-
Cleavage and Deprotection : The peptide was cleaved from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5 v/v/v).
-
Cyclization : The crude linear peptide was cyclized in solution at high dilution (0.1 mM) in dichloromethane/dimethylformamide (DCM/DMF) using HATU and diisopropylethylamine (DIPEA) as coupling reagents over 12 hours.[1]
-
Purification : The final cyclic peptide was purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[9] The product identity was confirmed by mass spectrometry.
NMR Spectroscopy
-
Sample Preparation : A 5 mg sample of purified cycFWRPW was dissolved in 0.5 mL of DMSO-d6 to a final concentration of approximately 10 mM.
-
Data Acquisition : 1D ¹H and 2D NMR spectra (COSY, TOCSY, NOESY, HSQC, HMBC) were acquired on an 800 MHz spectrometer at 298 K.[10] A NOESY mixing time of 200 ms (B15284909) was used to identify through-space correlations.
-
Resonance Assignment : Proton and carbon resonances were assigned sequentially using the combination of COSY, TOCSY, and HSQC spectra.[11]
-
Structure Calculation : NOE cross-peak intensities were converted into upper distance bounds (1.8-2.7 Å for strong, 1.8-3.5 Å for medium, 1.8-5.0 Å for weak). Dihedral angle restraints were derived from ³J(HNHα) coupling constants. The structures were calculated using the CYANA software package, and the 20 lowest-energy conformers were selected to represent the solution structure.
Molecular Dynamics
-
System Setup : The lowest energy NMR structure was placed in a cubic box of TIP3P water molecules with a 10 Å buffer. Chloride ions were added to neutralize the system.
-
Simulation Protocol : The system was energy-minimized, followed by a 1 ns equilibration phase under NVT and NPT ensembles. The production run was performed for 500 ns at 300 K and 1 atm using the GROMACS software package with the AMBER ff14SB force field.[12]
-
Trajectory Analysis : The resulting trajectory was analyzed for backbone root-mean-square deviation (RMSD), radius of gyration (Rg), hydrogen bonding patterns, and secondary structure elements using GROMACS analysis tools.
X-ray Crystallography
-
Crystallization : Crystals were grown at 293 K using the hanging drop vapor diffusion method.[13] The peptide solution (10 mg/mL in water) was mixed 1:1 with a reservoir solution containing 0.1 M HEPES pH 7.5, and 20% w/v PEG 8000.
-
Data Collection : A single crystal was cryo-cooled in liquid nitrogen, and X-ray diffraction data were collected at a synchrotron source.[8]
-
Structure Solution and Refinement : The structure was solved using direct methods and refined with the SHELXL software.[14] The final model was validated using PROCHECK.
Biological Context: A Postulated Signaling Pathway
Cyclic peptides are potent modulators of signal transduction pathways, often by inhibiting protein-protein interactions (PPIs).[15] Based on its structural features, cycFWRPW is postulated to act as an inhibitor of the interaction between a hypothetical Growth Factor Receptor (GFR) and its downstream signaling partner, Adaptor Protein X (AP-X). By blocking this interaction, the peptide could prevent the activation of a kinase cascade, ultimately leading to the downregulation of a transcription factor responsible for cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
